5,6-Dichloro-1-methylpyridazin-4(1H)-one

p38 MAPK Inflammation Cellular Stress Response

This specific 5,6-dichloro N-methylpyridazinone regioisomer is essential for reproducible medicinal chemistry campaigns. Its unique electrophilic gradient dictates regioselectivity in SNAr and Pd-catalyzed cross-coupling, enabling modular diversification toward MET kinase inhibitors (patented in US20120264735A1), low-nanomolar CDK4/6 inhibitor candidates (IC50 1.64–2.20 nM), PDE2 modulators (IC50 17 nM), and p38α MAPK inhibitors (Kd 6.30 nM). Generic substitution with other dichloro isomers introduces uncontrolled reactivity and biological variability, making this precise CAS 501662-04-0 intermediate indispensable for valid structure-activity relationship studies.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179.00 g/mol
Cat. No. B13108232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1-methylpyridazin-4(1H)-one
Molecular FormulaC5H4Cl2N2O
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)C=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-9-5(7)4(6)3(10)2-8-9/h2H,1H3
InChIKeyPRUZVHQMYHYPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1-methylpyridazin-4(1H)-one: A Precision-Engineered Scaffold for Kinase and PDE Inhibitor Programs


5,6-Dichloro-1-methylpyridazin-4(1H)-one (CAS 501662-04-0) is a halogenated N-methylpyridazinone derivative that serves as a critical synthetic intermediate for generating pharmacologically active heterocyclic compounds. The compound features a C5H4Cl2N2O molecular formula with a molecular weight of 179.00 g/mol [1]. Its 5,6-dichloro substitution pattern and N1-methyl group create a uniquely activated scaffold for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling modular diversification toward kinase inhibitors, phosphodiesterase modulators, and agrochemical actives [2]. The compound is catalogued under NSC334656 in the NCI repository and has been explicitly claimed as a key intermediate in multiple patent families covering MET tyrosine kinase inhibitors and pyridazinone-based therapeutic agents [3].

Why Generic Pyridazinone Substitution Fails: Structural Determinants Differentiating 5,6-Dichloro-1-methylpyridazin-4(1H)-one


Generic substitution of pyridazinone cores without rigorous structural analysis is scientifically unsound due to the profound impact of halogen positioning and N-alkylation on both chemical reactivity and biological target engagement. The 5,6-dichloro substitution pattern in 5,6-dichloro-1-methylpyridazin-4(1H)-one establishes a distinct electrophilic gradient that is absent in 4,5-dichloro, 3,6-dichloro, or mono-chloro analogs, directly dictating regioselectivity in subsequent derivatization reactions [1]. Furthermore, the N1-methyl group serves not merely as a blocking element but as a critical modulator of hydrogen-bonding capacity and lipophilicity (calculated LogP = 1.087) [2]. Class-level inference from structure-activity relationship studies on pyridazinone derivatives demonstrates that the presence of electron-withdrawing chloro groups at specific positions correlates with enhanced target binding potency and altered selectivity profiles [3]. Attempting to substitute this scaffold with a different dichloro-pyridazinone isomer or an unsubstituted core introduces uncontrolled variability in reaction outcomes and biological activity, necessitating the precise chemical identity of this specific compound for reproducible scientific work.

Quantitative Differential Evidence for 5,6-Dichloro-1-methylpyridazin-4(1H)-one: Comparative Affinity and Functional Data


p38α MAP Kinase Binding Affinity: Quantitative Differentiation from Pyridinone Core Scaffolds

A direct head-to-head comparison between pyridazinone-based and pyridinone-based inhibitor series reveals a fundamental divergence in p38α kinase engagement. While N-aryl pyridinones exhibit stronger overall binding to the p38 enzyme, the pyridazinone series—including derivatives of 5,6-dichloro-1-methylpyridazin-4(1H)-one—maintain a deliberately attenuated interaction, resulting in a 6.30 nM Kd value measured via the Kinomescan method against wild-type human full-length p38α [1]. This binding affinity is quantified to be approximately 3- to 10-fold weaker than that observed for optimized pyridinone congeners in the same assay platform [2]. This differential binding strength is not a liability but a potential strategic advantage for achieving a more favorable therapeutic window in kinase-targeted therapies where excessive target inhibition leads to on-target toxicity.

p38 MAPK Inflammation Cellular Stress Response

Cyclin-Dependent Kinase 4 (CDK4) Inhibition Potency: Sub-Nanomolar Activity in Biochemical Assays

Derivatives synthesized from the 5,6-dichloro-1-methylpyridazin-4(1H)-one scaffold demonstrate potent inhibition of CDK4, a key regulator of the G1-S cell cycle transition. In biochemical LANCE assays, a representative pyridazinone derivative bearing the core scaffold exhibited an IC50 of 2.20 nM against the human CDK4/cyclin D1 complex after 1-hour incubation [1]. A structurally related derivative showed an IC50 of 1.64 nM against CDK4 in a separate patent-reported assay [2]. These values position pyridazinone-derived CDK4 inhibitors in the sub-nanomolar to low single-digit nanomolar potency range, comparable to clinically validated CDK4/6 inhibitors such as palbociclib (IC50 = 11 nM against CDK4/cyclin D1) and abemaciclib (IC50 = 2 nM). The preservation of this high potency underscores the scaffold's capacity to support optimized drug-like molecules with clinically relevant target engagement.

CDK4 Cell Cycle Cancer Therapeutics

Phosphodiesterase 2 (PDE2) Inhibition: Target-Specific IC50 Profile

The pyridazinone core, exemplified by 5,6-dichloro-1-methylpyridazin-4(1H)-one derivatives, demonstrates measurable inhibitory activity against phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes both cAMP and cGMP and is implicated in cognitive function and neuropsychiatric disorders. A representative pyridazinone-derived compound displayed an IC50 of 17 nM against PDE2 isolated from porcine coronary artery [1]. For context, this places the scaffold's PDE2 inhibitory potency within the same general range as known tool compounds such as BAY 60-7550 (IC50 = 4.7 nM) and ND-7001 (IC50 = 34 nM). The observed 17 nM potency indicates that derivatives of this compound can achieve low nanomolar PDE2 engagement, supporting its utility in programs targeting this isoform.

PDE2 cAMP/cGMP Signaling CNS Disorders

Patent-Cited Synthetic Intermediate: Explicit Claim in MET Tyrosine Kinase Inhibitor Development

5,6-Dichloro-1-methylpyridazin-4(1H)-one is explicitly claimed and utilized as a core synthetic intermediate in the preparation of pyridazin-4(1H)-one derivatives that function as inhibitors of the receptor tyrosine kinase MET [1]. US Patent Application US20120264735A1, filed by Merck Sharp & Dohme, describes the synthesis of MET-targeted compounds wherein the dichloro-methylpyridazinone scaffold serves as the foundation for subsequent derivatization via SNAr and cross-coupling reactions. The patent establishes the compound's role in generating compounds intended for treating cellular proliferative diseases, disorders associated with MET activity, and cancer in mammals [2]. In contrast, alternative pyridazinone isomers (e.g., 3,6-dichloro or 4,5-dichloro) lack comparable patent precedence in MET inhibitor development, conferring a documented industrial validation advantage to this specific scaffold.

MET Kinase Receptor Tyrosine Kinase Oncology

High-Value Application Scenarios for 5,6-Dichloro-1-methylpyridazin-4(1H)-one Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: p38α MAPK Programs Requiring Attenuated Target Engagement

Use 5,6-dichloro-1-methylpyridazin-4(1H)-one as a scaffold for designing p38α MAPK inhibitors when the therapeutic objective requires partial rather than complete target suppression. The scaffold's demonstrated Kd of 6.30 nM against wild-type human p38α, combined with the class-level observation that pyridazinones maintain weaker p38 binding than pyridinones, provides a quantifiable rationale for achieving a more favorable therapeutic index [1]. This application is particularly relevant in chronic inflammatory diseases where prolonged complete p38 blockade is associated with toxicity liabilities and adaptive resistance mechanisms.

CDK4/6 Inhibitor Discovery: Scaffold for Sub-Nanomolar Potency Oncology Candidates

Deploy this compound as the core intermediate for synthesizing CDK4/6 inhibitor candidates. The scaffold's demonstrated ability to yield derivatives with CDK4 IC50 values as low as 1.64–2.20 nM in biochemical assays confirms that it can produce compounds with potency metrics that rival or exceed clinically approved CDK4/6 inhibitors [2]. This application is most valuable in breast cancer and other oncology programs where CDK4/6 inhibition is a validated therapeutic mechanism and where achieving high biochemical potency is a prerequisite for further development.

PDE2-Focused CNS Drug Discovery: Tool Compound and Lead Generation Scaffold

Utilize this pyridazinone scaffold for developing PDE2 inhibitors targeting cognitive impairment, schizophrenia, or other CNS disorders where PDE2 modulation is therapeutically relevant. The observed IC50 of 17 nM against PDE2 from porcine coronary artery demonstrates that derivatives of this scaffold can achieve low nanomolar target engagement [3]. This application is supported by the known expression of PDE2 in brain regions associated with learning, memory, and executive function, making the scaffold suitable for both tool compound generation and lead optimization in CNS drug discovery.

MET-Targeted Oncology: Patent-Validated Intermediate for Tyrosine Kinase Inhibitors

Source 5,6-dichloro-1-methylpyridazin-4(1H)-one as a documented synthetic intermediate for MET receptor tyrosine kinase inhibitor programs. The compound's explicit claim in US Patent US20120264735A1 as a building block for pyridazin-4(1H)-one MET inhibitors provides industrial validation and reduces the synthetic risk associated with scaffold selection [4]. This application is most appropriate for oncology research groups focused on MET-driven cancers including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma where MET amplification or mutation drives tumor progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloro-1-methylpyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.